Orantinib Exhibits a 260,000-Fold Differential in PDGFRβ vs. VEGFR2 Potency, Distinct from Sunitinib
Orantinib demonstrates an extreme selectivity profile characterized by a 260,000-fold difference in potency between its primary and secondary targets. In standardized kinase assays, its Ki for PDGFRβ is 8 nM, whereas its Ki for VEGFR2 (Flt-1) is 2.1 μM [1]. This contrasts sharply with sunitinib, which is a broad-spectrum inhibitor with sub-nanomolar IC50 values for both PDGFRβ (IC50 = 2 nM) and VEGFR2 (IC50 = 9 nM) [2]. The functional consequence is a divergent effect on vascular cells, as Orantinib blocks pericyte proliferation without inducing cell death, whereas imatinib and sunitinib cause pericyte death in the same model system .
| Evidence Dimension | Target Potency (PDGFRβ vs. VEGFR2) |
|---|---|
| Target Compound Data | PDGFRβ Ki = 8 nM; VEGFR2 Ki = 2.1 μM |
| Comparator Or Baseline | Sunitinib: PDGFRβ IC50 = 2 nM; VEGFR2 IC50 = 9 nM |
| Quantified Difference | Orantinib: 260,000-fold difference in potency; Sunitinib: 4.5-fold difference |
| Conditions | In vitro kinase assays |
Why This Matters
This quantitative difference in selectivity profile dictates distinct downstream biological effects on pericyte viability, making Orantinib the preferred choice for experiments aiming to inhibit PDGFRβ-mediated signaling without the confounding, potent VEGFR2 inhibition of other agents.
- [1] MedChemExpress. Orantinib (SU6668; TSU-68) Product Datasheet. Catalog No. HY-10517. Accessed April 2026. View Source
- [2] Roskoski R Jr. Sunitinib: a VEGF and PDGF receptors protein kinase inhibitor. Biochem Biophys Res Commun. 2007;356(2):323-328. View Source
